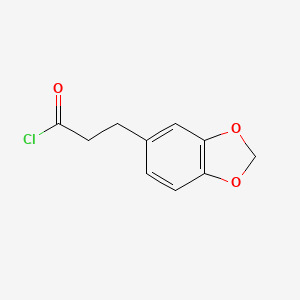

3-(1,3-Benzodioxol-5-yl)propanoyl chloride

Overview

Description

“3-(1,3-Benzodioxol-5-yl)propanoyl chloride” is a chemical compound with the molecular formula C10H9ClO3 . It is also known by other names such as “3-(1,3-Benzodioxol-5-yl)-propionyl chloride” and "3-(1,3-Benzodioxol-5-yl)propanoylchlorid" .

Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzodioxol-5-yl)propanoyl chloride” can be represented by the InChIKey: UGTCVEYCIOVYME-UHFFFAOYAC . The compound has a molecular weight of 212.632 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Benzodioxol-5-yl)propanoyl chloride” such as melting point, boiling point, density, and refractive index are not available in the search results .Scientific Research Applications

Fluorescence Derivatization Reagent

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride was identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This compound's reactivity was investigated with various alcohols, demonstrating its utility in analytical chemistry, particularly in enhancing detection sensitivity in chromatographic analyses (Iwata et al., 1986).

Lewis Acid Catalysis

A microporous metal-organic framework with exposed Mn2+ coordination sites was shown to catalyze the conversion of selected aldehydes and ketones to their corresponding cyanosilylated products rapidly. This transformation, catalyzed by coordinatively unsaturated Mn2+ ions serving as Lewis acids, highlights the potential of metal-organic frameworks in catalysis, particularly in selective transformations that could be beneficial in synthetic chemistry (Horike et al., 2008).

Catalytic Generation of Chlorine Radicals

The development of a C(sp3)-H cross-coupling platform enabled by the catalytic generation of chlorine radicals was reported. This innovative approach, utilizing aryl chlorides as both cross-coupling partners and the chlorine radical source, opens new avenues in the field of organic synthesis, particularly in the functionalization of C-H bonds under mild conditions (Shields & Doyle, 2016).

Eco-sustainable Synthesis and Biological Evaluation

Eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives was carried out, leading to compounds with significant anticancer, antibacterial, and DNA binding potential. This research underscores the importance of green chemistry in developing therapeutically valuable compounds with enhanced activity and reduced environmental impact (Gupta et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTCVEYCIOVYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)propanoyl chloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)

![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)